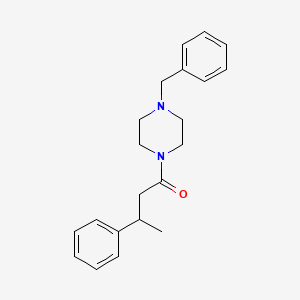

1-benzyl-4-(3-phenylbutanoyl)piperazine

Description

1-Benzyl-4-(3-phenylbutanoyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 3-phenylbutanoyl moiety at the N4 position. Piperazine-based compounds are widely studied for their versatility in drug discovery due to their ability to modulate receptor binding, pharmacokinetics, and metabolic stability. The benzyl group contributes to lipophilicity and π-π interactions, while the 3-phenylbutanoyl chain introduces steric and electronic effects that may influence target engagement and solubility.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-18(20-10-6-3-7-11-20)16-21(24)23-14-12-22(13-15-23)17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWGMOPOXWGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity

Piperazine derivatives exhibit varied receptor affinities depending on substituent type and position:

- Benzyl vs. Phenyl Groups : In thiazolopyrimidine derivatives, benzyl-substituted piperazine (compound 3 , Ki = 58 nM) showed ~10-fold higher hA2AAR binding affinity than its phenyl-substituted counterpart (compound 2 , Ki = 594 nM) . Similarly, 1-benzyl-4-(piperazin-1-yl)-1H-indole analogs demonstrated reduced 5-HT6 receptor affinity (Ki = 72–916 nM) when additional substituents were introduced on the piperazine ring .

- Acyl vs. Alkyl Chains: The 3-phenylbutanoyl group in the target compound may enhance receptor selectivity compared to shorter acyl or alkyl chains. For example, coumarin-piperazine hybrids with a three-carbon linker showed subnanomolar 5-HT1A receptor affinity, whereas direct attachment of piperazine to the core structure reduced activity .

Solubility and Physicochemical Properties

The spacer between the piperazine moiety and the core structure critically impacts solubility:

- Ethylene/Methylene Spacers: Quinolone derivatives with ethylene spacers (e.g., compound 8ac) exhibited high solubility (80+ μM) and optimal pKa (6–7), while direct attachment of N-phenylpiperazine (compound 8a) reduced solubility (<20 μM) due to lower pKa (≤3.8) .

- Benzyl Substitution : Replacing N-phenylpiperazine with N-benzylpiperazine (compound 8b ) restored solubility to 60–80 μM, suggesting the benzyl group balances lipophilicity and aqueous compatibility .

Metabolic Stability

Piperazine rings are metabolic hotspots. Studies on Chagas disease therapeutics identified deethylation and N-oxidation as primary metabolic pathways for piperazine-containing compounds . In fluoroquinolones, the piperazine moiety is susceptible to MnO2-mediated oxidation, leading to dealkylation and hydroxylation .

Selectivity and Functional Outcomes

- BACE1 Inhibition : Indole-piperazine hybrids (e.g., compound 8 , IC50 = 19.66 mM) demonstrated moderate BACE1 inhibitory activity, with structural modifications like phenylsulfonyl or benzyloxy groups enhancing binding .

- Antimicrobial Activity: Hydrazones of 1-benzyl-4-aminopiperazine showed selective activity against Bacillus subtilis and Mycobacterium phlei, highlighting the role of substituents in antimicrobial specificity .

Data Tables

Table 1: Comparative Receptor Affinity of Piperazine Derivatives

Table 2: Solubility and Physicochemical Trends

| Compound | Spacer Type | Aqueous Solubility (μM) | Calculated pKa | Reference |

|---|---|---|---|---|

| Quinolone 8ac | Ethylene | >80 | 6–7 | |

| Quinolone 8b | Benzyl | 60–80 | 6–7 | |

| Quinolone 8a | Direct attachment | <20 | ≤3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.